molecular formula C6H5NS2 B6167164 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole CAS No. 2159668-94-5

2-ethynyl-5-(methylsulfanyl)-1,3-thiazole

Cat. No.: B6167164
CAS No.: 2159668-94-5
M. Wt: 155.2
InChI Key:
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Description

2-Ethynyl-5-(methylsulfanyl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the thiazole family, which is known for its diverse applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and methylsulfanyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-5-(methylsulfanyl)thiazole with an acetylene derivative in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-(methylsulfanyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted thiazoles.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-Ethynyl-5-(methylsulfanyl)-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole depends on its application. In biological systems, it may act by modifying specific proteins or enzymes through covalent bonding. The ethynyl group can participate in click chemistry reactions, allowing for the selective modification of biomolecules . The methylsulfanyl group can enhance the compound’s binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-5-methylpyridine
  • 2-Butylthiophene
  • 2-Octylthiophene

Uniqueness

Compared to similar compounds, 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole offers unique properties due to the presence of both the ethynyl and methylsulfanyl groups. These functional groups provide additional reactivity and potential for selective modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2159668-94-5

Molecular Formula

C6H5NS2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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